![molecular formula C11H18N2O4 B350047 1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 304859-18-5](/img/structure/B350047.png)
1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Morpholine derivatives can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis often involves coupling, cyclization, and reduction reactions .Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, morpholin-4-yl-acetic acid has a molecular weight of 145.16 and a density of 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Drug Discovery
1-[2-(Morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been explored extensively in the synthesis of various compounds with potential applications in drug discovery. The bridged amino acid building blocks containing both morpholine and pyrrolidine motifs, like 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid, have been synthesized as compact modules to optimize the physicochemical and pharmacokinetic properties of drug candidates (Wu et al., 2016). Similarly, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids were synthesized to develop nonpeptidic αvβ6 integrin inhibitors for the treatment of idiopathic pulmonary fibrosis, demonstrating the compound's role in the synthesis of therapeutic agents (Procopiou et al., 2018).
Role in Molecular Structure Analysis
The compound's derivatives have been used to study molecular and crystal structures, offering insights into the anti-conformation of carboxylic groups and intramolecular hydrogen bonding. For instance, X-ray structural examination of a product from the Diels-Alder reaction involving a derivative of this compound provided detailed insights into its molecular and crystal structure, aiding the understanding of complex molecular interactions (Mironova et al., 2012).
Exploration in Synthesis of Novel Compounds
The compound has been pivotal in the synthesis of various novel derivatives with potential biological activity. Research has explored its use in synthesizing new heterocyclic compounds, bridged bicyclic morpholine amino acids, and derivatives with potential antioxidant activity. These studies demonstrate the versatility of this compound in synthesizing a wide array of compounds with potential medicinal applications (Shah et al., 2019).
Mecanismo De Acción
Target of Action
It’s worth noting that morpholine derivatives and indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation of gene expression .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . These interactions often result in the modulation of the target’s activity, which can have downstream effects on various biological pathways .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24227 Da) and formula (C11H18N2O4) are known . These properties can influence the compound’s bioavailability, as they can affect its absorption and distribution within the body.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-morpholin-4-ylethyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c14-10-7-9(11(15)16)8-13(10)2-1-12-3-5-17-6-4-12/h9H,1-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICQDDOGLMOEIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CC(CC2=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181214 |
Source


|
| Record name | 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
304859-18-5 |
Source


|
| Record name | 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=304859-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-Morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B349978.png)
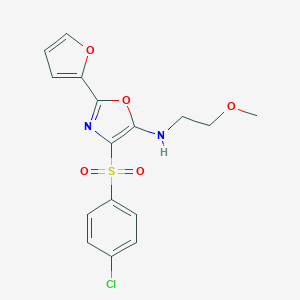
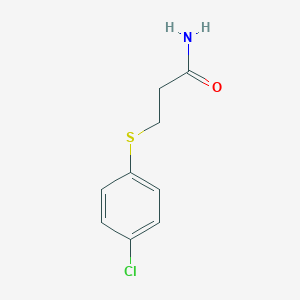
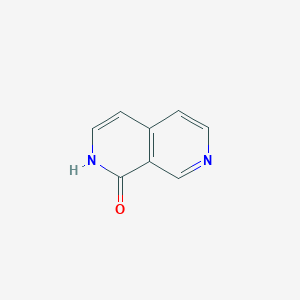
![3-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenol](/img/structure/B350009.png)
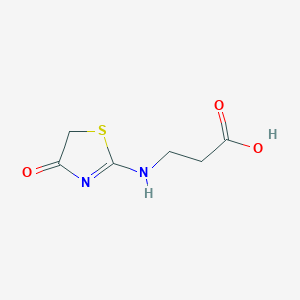

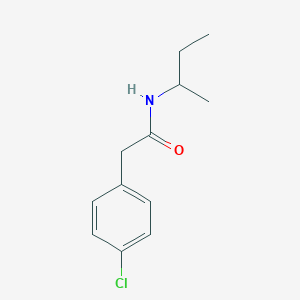

![N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B350135.png)
![3-(allylthio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B350139.png)

![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B350172.png)
